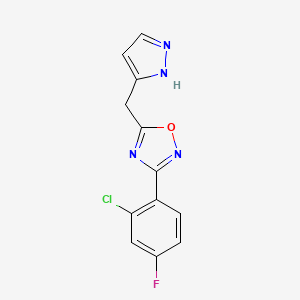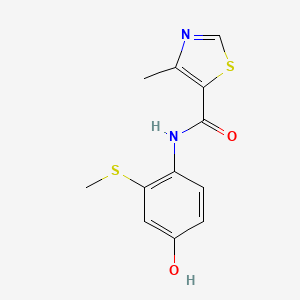
N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as HMTCA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. HMTCA belongs to the class of thiazole compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the phosphorylation of p65 and IκBα, which are key components of the NF-κB pathway. It has also been reported to inhibit the phosphorylation of ERK1/2 and JNK, which are components of the MAPK pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, induce apoptosis in cancer cells, and inhibit tumor growth in vivo. In addition, this compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in vitro. It has also been reported to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified for further research. It has been shown to exhibit a wide range of biological activities, making it a potential candidate for drug development. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One area of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which are important considerations for drug development.
Synthesemethoden
The synthesis of N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 4-chloro-2-methylthiophenol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized for high yield and purity and has been used in several studies to obtain this compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to scavenge free radicals and protect against oxidative stress in vitro. In addition, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Eigenschaften
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-11(18-6-13-7)12(16)14-9-4-3-8(15)5-10(9)17-2/h3-6,15H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGUZKBGQSOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=C(C=C(C=C2)O)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
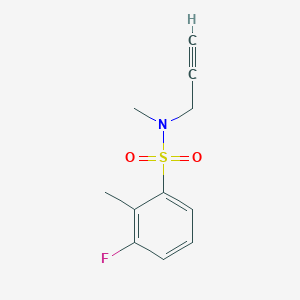
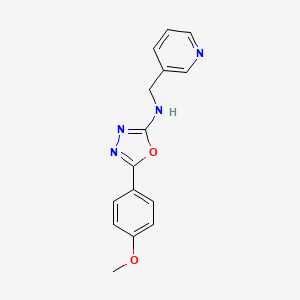

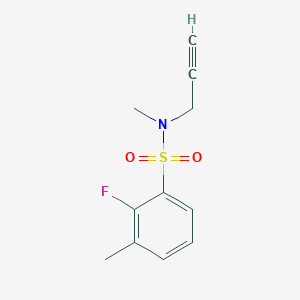
![4-(cyclopropanecarbonyl)-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7678098.png)

![1-Methyl-3-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B7678106.png)
![N-[4-methyl-3-[methyl(propan-2-yl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7678110.png)
![(3-Chloropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7678118.png)
![[5-Chloro-2-(ethylamino)phenyl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7678119.png)
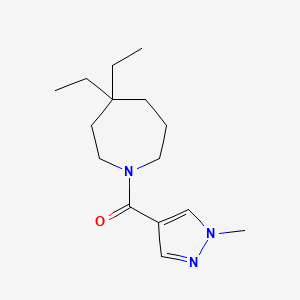
![N-[4-(pyridin-2-ylmethylsulfinyl)phenyl]acetamide](/img/structure/B7678133.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B7678147.png)
